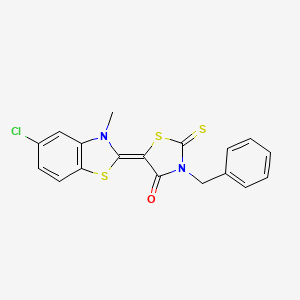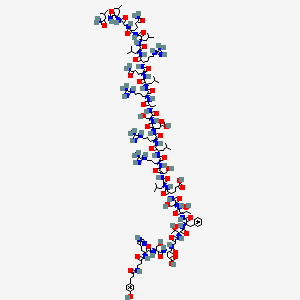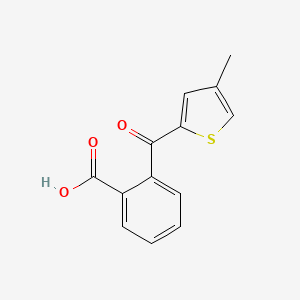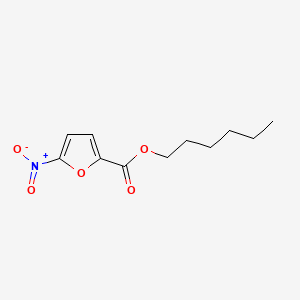
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a thioxothiazolidinone ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 1-ethylquinolin-2(1H)-one with phenethylamine, followed by the introduction of a thioxothiazolidinone moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the thioxothiazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethylquinolin-2(1H)-one: A simpler quinoline derivative with similar biological activities.
3-Phenethyl-2-thioxothiazolidin-4-one: A compound with a thioxothiazolidinone ring but lacking the quinoline moiety.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Uniqueness
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its combined quinoline and thioxothiazolidinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
356091-99-1 |
|---|---|
Fórmula molecular |
C22H20N2OS2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(5Z)-5-(1-ethylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-2-23-18-11-7-6-10-17(18)12-13-19(23)20-21(25)24(22(26)27-20)15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3/b20-19- |
Clave InChI |
ZALIHOWCSGNPMY-VXPUYCOJSA-N |
SMILES isomérico |
CCN1/C(=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)/C=CC4=CC=CC=C41 |
SMILES canónico |
CCN1C(=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C=CC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)




![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)






